molecular formula C53H66N7O8PSi B151243 3'-TBDMS-Bz-rA Phosphoramidite

3'-TBDMS-Bz-rA Phosphoramidite

Numéro de catalogue: B151243
Poids moléculaire: 988.2 g/mol
Clé InChI: HRYAQLIYKSXPET-RFMFGJHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (CAS: 104992-55-4) is a highly specialized nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its structure includes:

  • N-Benzoyl protection: Stabilizes the adenine base during synthesis, requiring strong ammonia or methylamine for deprotection .
  • 5'-O-DMT (4,4'-dimethoxytrityl) group: Enables stepwise coupling and provides UV visibility for monitoring synthesis efficiency .
  • 3'-O-TBDMS (tert-butyldimethylsilyl): Protects the 3'-hydroxyl, critical for directing phosphoramidite coupling to the 2'-position, a unique feature of this compound .
  • 2'-Phosphoramidite moiety: The 2-cyanoethyl-N,N-diisopropylphosphoramidite group facilitates automated synthesis via tetrazole-activated coupling .

This compound is primarily used in RNA synthesis to introduce 2'-O-protected residues, enhancing nuclease resistance and thermal stability of oligonucleotides .

Propriétés

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAQLIYKSXPET-RFMFGJHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N7O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

3'-O-TBDMS Protection

The 3'-hydroxyl is protected with tert-butyldimethylsilyl (TBDMS) using TBDMS chloride and imidazole in DMF:

  • Molar ratios : Adenosine derivative : TBDMS-Cl : imidazole = 1 : 1.2 : 3.

  • Reaction time : 12–24 hours at room temperature under argon.

  • Yield : 90–95% after purification by flash chromatography.

TBDMS offers robust protection against nucleophilic attack during phosphoramidite coupling and is stable under basic conditions.

2'-O-Phosphoramidite Installation

The 2'-hydroxyl is converted to a 2-cyanoethyl N,N-diisopropylphosphoramidite moiety using protocols adapted from solid-phase oligonucleotide synthesis:

Activation of the 2'-Hydroxyl

  • Reagent : 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents).

  • Activator : 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M in acetonitrile).

  • Conditions : Anhydrous acetonitrile, 10-minute coupling time, 25°C.

Oxidation and Capping

  • Oxidation : 0.02 M iodine in THF/water/pyridine (10:1:1 v/v) to stabilize the phosphate triester.

  • Capping : Acetic anhydride/N-methylimidazole to block unreacted hydroxyls (≤2% deletion mutations).

This step achieves >98% coupling efficiency , critical for minimizing shortmer formation.

Purification and Characterization

Chromatographic Purification

  • Medium-pressure liquid chromatography (MPLC) on silica gel (ethyl acetate/hexane gradient).

  • HPLC : C18 reverse-phase column (acetonitrile/water + 0.1% TFA), 95% purity.

Spectroscopic Analysis

  • 31P NMR : δ 149.2 ppm (phosphoramidite).

  • 1H NMR : δ 8.35 (s, 1H, H8), 6.80–7.45 (m, DMT aromatic protons), 0.85 (s, TBDMS tert-butyl).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
N6-BenzoylationMethyl benzoate, TFA, toluene, reflux9499.7
5'-O-DMT ProtectionDMT-Cl, pyridine, RT8598
3'-O-TBDMSTBDMS-Cl, imidazole, DMF9299
2'-Phosphoramidite2-Cyanoethyl diisopropylchlorophosphoramidite9098.5

Challenges and Optimization Strategies

  • Regioselectivity : The 2'-OH is less sterically hindered than the 3'-OH, favoring phosphoramidite coupling at this position.

  • Side Reactions : Over-benzoylation at N1 is mitigated by using methyl benzoate instead of benzoyl chloride.

  • Depurination : Minimized by controlling TFA concentration during DMT removal (<3% v/v).

Environmental and Scalability Considerations

The method in CN112341509A emphasizes atom economy through:

  • Recycling : Filtrates from benzoylation are distilled to recover methanol and benzoic acid, which are re-esterified to methyl benzoate (94.5% recovery).

  • Solvent Reuse : Toluene is redistilled and reused in subsequent batches .

Applications De Recherche Scientifique

Nucleotide Synthesis

Adenosine derivatives are essential in the synthesis of nucleotides and oligonucleotides. The phosphoramidite group allows for efficient coupling reactions in solid-phase synthesis protocols. This compound can be utilized to create modified oligonucleotides that exhibit enhanced stability and binding affinity, which are critical for applications in gene therapy and antisense oligonucleotide technology.

Drug Development

The unique structure of this adenosine derivative makes it a potential candidate for drug development targeting adenosine receptors (A1, A2A, A2B, A3). These receptors are implicated in numerous physiological processes, including cardiac function, immune response, and neurotransmission. Compounds that selectively modulate these receptors can lead to new treatments for conditions such as:

  • Cardiovascular diseases : By influencing heart rate and vascular resistance.
  • Neurological disorders : Potential treatments for conditions like Parkinson's disease and Alzheimer's disease through modulation of neurotransmitter release.

Biochemical Assays

The compound can serve as a substrate or inhibitor in biochemical assays aimed at studying enzyme kinetics or receptor-ligand interactions. Its ability to mimic natural adenosine enables researchers to explore pathways involving adenosine metabolism and signaling.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous phosphoramidites:

Compound CAS Number Molecular Weight Key Features Application References
Target Compound: Adenosine, N-benzoyl-5'-O-DMT-3'-O-TBDMS-2'-phosphoramidite 104992-55-4 795.86 2'-Phosphoramidite; 3'-O-TBDMS; N-benzoyl RNA synthesis (2'-O-protected residues)
Cytidine, N-benzoyl-5'-O-DMT-2'-deoxy-3'-phosphoramidite 105931-57-5 833.91 2'-Deoxyribose; 3'-phosphoramidite; N-benzoyl DNA synthesis
Adenosine, N-acetyl-5'-O-DMT-2'-deoxy-3'-phosphoramidite 1027734-01-5 795.86 2'-Deoxyribose; 3'-phosphoramidite; N-acetyl DNA synthesis (milder deprotection)
Guanosine, N-isobutyryl-5'-O-DMT-2'-O-TBDMS-3'-phosphoramidite - ~800 (estimated) 2'-O-TBDMS; 3'-phosphoramidite; N-isobutyryl RNA synthesis (standard 2'-protection)
Adenosine, N6-acetyl-5'-O-DMT-2'-O-modified-3'-phosphoramidite - - 2'-O-(nitrophenylethoxymethyl); N6-acetyl Specialty RNA modifications

Key Observations:

Phosphoramidite Position: The target compound’s 2'-phosphoramidite is atypical; most RNA phosphoramidites (e.g., guanosine in ) use 3'-phosphoramidites for 5'→3' chain elongation. The 2'-position here suggests specialized applications, such as synthesizing branched RNA or non-canonical linkages . DNA analogs (e.g., 2'-deoxycytidine in ) retain the standard 3'-phosphoramidite.

Protecting Group Chemistry :

  • N-Benzoyl vs. N-Acetyl : Benzoyl offers superior base stability but requires harsher deprotection (e.g., NH3/MeOH, 55°C, 12–16 hours) compared to acetyl (removable with NH3/EtOH, 4 hours) .
  • 3'-O-TBDMS vs. 2'-O-TBDMS : The target’s 3'-silyl protection contrasts with RNA standards (2'-O-TBDMS), necessitating adjusted deblocking strategies .

Synthesis and Compatibility: All compounds use 2-cyanoethyl-N,N-diisopropylphosphoramidite chemistry, activated by tetrazole for coupling . The target compound’s unique 2'-phosphoramidite may require modified solid-phase protocols to ensure coupling efficiency .

Market and Availability :

  • The target compound is priced at €47.00–€511.00 per gram (depending on quantity), reflecting its niche use . In contrast, DNA phosphoramidites (e.g., 2'-deoxycytidine) are more cost-effective due to broader demand .

Activité Biologique

Adenosine derivatives have gained significant attention in biochemical research due to their diverse biological activities and potential therapeutic applications. The compound Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (often referred to as DMT-dA(bz)) is a complex phosphoramidite derivative of adenosine. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Chemical Formula : C₅₃H₆₆N₇O₈PSi
  • Molecular Weight : 988.19 g/mol
  • CAS Number : 129451-75-8
  • Solubility : Soluble in organic solvents; specific solubility in water not extensively documented.

Synthesis and Purification

DMT-dA(bz) is synthesized through a multi-step process involving the protection of the adenosine moiety and subsequent derivatization. The purity of the compound is critical for its application in oligonucleotide synthesis, with typical purity levels exceeding 95% as determined by HPLC analysis .

The biological activity of DMT-dA(bz) is primarily attributed to its interaction with adenosine receptors (ARs), particularly A1, A2A, A2B, and A3 subtypes. These receptors are involved in various physiological processes, including:

  • Cardiovascular Regulation : Activation of A1 receptors can lead to decreased heart rate and reduced myocardial oxygen consumption.
  • Neuroprotection : A2A receptor antagonism has been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
  • Anti-inflammatory Effects : Modulation of adenosine signaling pathways can reduce inflammation in various tissues.

Case Studies

  • Neuroprotection in Parkinson's Disease Models :
    • Research demonstrated that DMT-dA(bz) exhibited protective effects on dopaminergic neurons in vitro. The compound enhanced cell viability and reduced apoptosis when exposed to neurotoxic agents .
  • Cardiovascular Studies :
    • In vivo studies indicated that administration of DMT-dA(bz) resulted in significant reductions in heart rate and blood pressure in animal models, suggesting potential therapeutic applications for cardiovascular diseases .
  • Anti-inflammatory Applications :
    • A study highlighted the compound's ability to inhibit pro-inflammatory cytokine production in macrophages, showcasing its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionEnhanced neuronal survival under stress
Cardiovascular EffectsDecreased heart rate and blood pressure
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the critical steps to optimize the synthesis yield of this adenosine derivative in solid-phase oligonucleotide synthesis?

  • Methodological Answer : The synthesis involves sequential protection of hydroxyl groups and phosphoramidite coupling. Key steps include:
  • 5'-O-Dimethoxytrityl (DMT) protection : Ensure anhydrous conditions and precise stoichiometry (1.2–1.5 eq of DMT-Cl) to avoid over-tritylation. Reaction progress is monitored via TLC (CH₂Cl₂/MeOH 9:1, UV visualization) .
  • 3'-O-TBDMS protection : Use tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a catalyst in DMF. Reaction time must be limited to 2–4 hours to prevent desilylation .
  • Phosphoramidite coupling : Activate with 1H-tetrazole (0.45 eq) in dry CH₂Cl₂ under argon. Stir for 2 hours, then quench with saturated NaHCO₃ to stabilize the cyanoethyl group .
    Yield optimization relies on rigorous drying of intermediates and exclusion of moisture.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • UPLC/MS : Waters Aquity UPLC/ZQ MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Purity >94% is confirmed via UV at 220 nm, with retention times between 2.8–3.0 minutes .
  • NMR spectroscopy : Analyze ¹H, ¹³C, and ³¹P NMR spectra. Key signals include:
  • ¹H : δ 7.2–8.1 ppm (aromatic protons from benzoyl and DMT groups).
  • ³¹P : δ 149–151 ppm (phosphoramidite linkage) .
    Discrepancies in integration ratios or unexpected peaks indicate incomplete protection or side reactions.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during 3'-O-TBDMS protection of the adenosine scaffold?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and solvent polarity. To favor 3'-O-silylation:
  • Use bulky silylating agents (e.g., TBDMS-Cl over TMS-Cl) and low-polarity solvents (e.g., pyridine or DMF) to slow reaction kinetics, allowing preferential 3'-OH activation .
  • Pre-activate the 3'-OH with a transient protecting group (e.g., triisopropylsilyl) before introducing TBDMS, as described in analogous nucleoside syntheses .
    Contradictory results may arise from residual moisture or competing 2'-OH reactivity; Karl Fischer titration of solvents is recommended .

Q. How does the 2'-cyanoethyl phosphoramidite group influence coupling efficiency in automated oligonucleotide synthesis?

  • Methodological Answer : The cyanoethyl group enhances phosphite oxidation stability but introduces steric bulk. To optimize coupling:
  • Activator choice : 5-Ethylthio-1H-tetrazole (ETT) improves coupling efficiency over 1H-tetrazole due to higher acidity (pKa ~4.3 vs. ~4.9) .
  • Coupling time : Extend to 5–10 minutes for sterically hindered amidites, monitored via trityl cation release (UV at 498 nm).
  • Side reactions : Cyanoethyl cleavage under basic conditions (e.g., NH₄OH deprotection) requires post-synthesis treatment with anhydrous DBU/CH₃CN to minimize β-elimination .

Q. What mechanistic insights explain contradictions in reported phosphoramidite reactivity under non-covalent interaction studies?

  • Methodological Answer : Non-covalent interactions (e.g., π-stacking of DMT groups or hydrogen bonding with silyl ethers) can alter phosphoramidite activation. For example:
  • Theoretical modeling : DFT calculations reveal that DMT-aromatic interactions stabilize transition states, accelerating coupling in apolar solvents .
  • Experimental validation : Use variable-temperature ³¹P NMR to track phosphoramidite activation kinetics in solvents like CH₃CN vs. THF. Contradictions often arise from solvent polarity effects on intermediate stabilization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for the 2'-phosphoramidite moiety?

  • Methodological Answer : Variations in ³¹P NMR shifts (e.g., δ 149–151 ppm vs. δ 148–150 ppm) stem from solvent deuteration or trace metal impurities:
  • Standardization : Use internal standards (e.g., 85% H₃PO₄ in D₂O) and ensure complete solvent deuteration.
  • Paramagnetic effects : Chelation with residual Mg²⁺ or Fe³⁺ can deshield phosphorus; add EDTA (0.1 mM) to samples .
    Cross-validate with high-resolution MS to confirm molecular weight consistency.

Synthesis Troubleshooting Table

Issue Root Cause Solution Reference
Low phosphoramidite couplingMoisture in reaction vesselPre-dry glassware at 120°C; use molecular sieves
Trityl release <95%Incomplete DMT protectionRepeat tritylation with fresh DMT-Cl
Broad ³¹P NMR peaksParamagnetic impuritiesAdd EDTA; filter through silica gel
Cyanoethyl cleavageBasic hydrolysis during workupQuench with NaHCO₃ instead of NH₄OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.